molecular formula C16H9ClF3N3O2 B2888676 N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide CAS No. 793690-46-7

N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide

Cat. No.: B2888676
CAS No.: 793690-46-7
M. Wt: 367.71
InChI Key: ZBHUCEVJOSCQTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide is a chemical compound built on a 1,3,4-oxadiazole core scaffold, a structure of significant interest in medicinal chemistry and drug discovery . The 1,3,4-oxadiazole pharmacophore is extensively researched for its diverse biological activities. Please note that the specific research applications and biological targets for this exact derivative are not well-documented in the public scientific literature and require further investigation. Compounds featuring the 1,3,4-oxadiazole ring have been explored in anticancer research due to their ability to interact with various biological targets. These mechanisms may include the inhibition of key enzymes such as thymidylate synthase, histone deacetylase (HDAC), topoisomerase II, and telomerase, which are crucial for cancer cell proliferation and survival . Researchers are offered this chemical as a high-purity building block or intermediate for developing novel therapeutic agents. It is ideal for probing structure-activity relationships (SAR), screening against novel biological targets, and synthesizing more complex molecules for pharmacological evaluation. This product is strictly for research purposes and is not intended for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9ClF3N3O2/c17-12-6-4-9(5-7-12)14-22-23-15(25-14)21-13(24)10-2-1-3-11(8-10)16(18,19)20/h1-8H,(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBHUCEVJOSCQTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9ClF3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101346216
Record name N-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101346216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

793690-46-7
Record name N-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101346216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment. This article provides a comprehensive overview of its biological activity, including data from relevant studies and case analyses.

  • Molecular Formula : C15H12ClF3N4O
  • Molecular Weight : 358.73 g/mol
  • CAS Number : 23766-14-5

The compound belongs to the oxadiazole class, which is known for various biological activities, including anticancer properties. The presence of the chlorophenyl and trifluoromethyl groups enhances its lipophilicity and may contribute to its interaction with biological targets.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant antiproliferative effects against various cancer cell lines.

  • Cytotoxicity : The compound demonstrated cytotoxic activity against human leukemia cell lines (CEM-13 and U-937) with IC50 values in the micromolar range, comparable to established chemotherapeutics like doxorubicin .
  • Apoptosis Induction : Flow cytometry assays revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways and upregulation of p53 expression .

Comparative Analysis with Other Compounds

A comparative study highlighted that while this compound showed promising activity against breast adenocarcinoma cell lines (MCF-7 and MDA-MB-231), it was slightly less potent than some derivatives of oxadiazole .

Case Studies

  • Study on Breast Cancer Cell Lines :
    • Objective : To evaluate the efficacy of the compound against MCF-7 and MDA-MB-231 cell lines.
    • Findings : The compound exhibited an IC50 value of approximately 0.65 μM against MCF-7 cells, indicating strong antiproliferative activity .
  • Mechanistic Insights :
    • Western Blot Analysis : Increased levels of p53 and cleaved caspase-3 were observed in treated cells, suggesting a mechanism involving mitochondrial pathways leading to apoptosis .

Data Summary

Activity TypeCell LineIC50 Value (μM)Mechanism of Action
CytotoxicityCEM-130.5Apoptosis induction via p53 activation
CytotoxicityMDA-MB-2310.75Caspase pathway activation
Comparative EfficacyMCF-70.65Apoptotic signaling

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Modifications in Analogous 1,3,4-Oxadiazoles

The biological activity of 1,3,4-oxadiazole derivatives is highly dependent on substituents at two critical positions:

  • Oxadiazole C5 position : Typically substituted with aryl or heteroaryl groups.
  • N-terminal benzamide : Variants include halogenated, alkylated, or electron-withdrawing substituents.
Table 1: Comparison of Structural Features and Activities
Compound Name/ID Oxadiazole C5 Substituent Benzamide Substituent Biological Activity Source
MMV102872 4-chlorophenyl 3-(trifluoromethyl) Antifungal (MIC < 0.5 μM vs. Sporothrix spp.), anti-Staphylococcus
OZE-III 4-chlorophenyl Pentanamide Not explicitly reported; structural analog
Life Chemicals 4-F1374-0808 4-chlorophenyl 2-methyl Kinase inhibition (target not specified)
Compound 61 () 4-fluorophenyl 3-methyl-5-(trifluoromethyl) Synthetic compound; activity not evaluated
Life Chemicals F1374-0982 Thiophen-2-yl 3-(trifluoromethyl) Purchased for screening; activity unreported

Impact of Substituents on Activity

  • Trifluoromethyl Group : MMV102872’s 3-(trifluoromethyl) group enhances antifungal potency, likely due to increased lipophilicity and electron-withdrawing effects, improving target binding . In contrast, 2-methyl substitution (e.g., Life Chemicals 4-F1374-0808) shifts activity toward kinase inhibition, suggesting target specificity differences .
  • Aryl vs.

Research Findings and Comparative Efficacy

Antifungal Activity

MMV102872 outperforms both itraconazole and other oxadiazoles like OZE-III (which lacks the trifluoromethyl group) against Sporothrix spp. . Its potency is attributed to the synergistic effects of the 4-chlorophenyl and trifluoromethyl groups.

Anti-Bacterial and Anti-Biofilm Potential

While MMV102872 inhibits Staphylococcus spp., other analogs (e.g., Life Chemicals 4-F1374-0808) are prioritized for kinase targets, highlighting divergent applications .

Selectivity and Toxicity Considerations

The absence of toxicity data for MMV102872 in the evidence precludes direct comparison with analogs. However, high purity (>95%) in synthesized compounds () suggests favorable pharmacokinetic profiles .

Preparation Methods

Oxidative Cyclization of Thiosemicarbazides

Methodology (Scheme 8,) :
Thiosemicarbazides undergo oxidative desulfurization using hypervalent iodine reagents (e.g., iodobenzene diacetate) to form 2-amino-1,3,4-oxadiazoles.

Procedure :

  • Intermediate Preparation :
    • React 4-chlorobenzohydrazide (34 ) with ammonium thiocyanate in acidic conditions to form thiosemicarbazide.
  • Cyclization :
    • Treat thiosemicarbazide with iodobenzene diacetate (1.2 equiv) in dichloromethane at 0–5°C for 2 hours.
    • Yield: 82–89%.

Advantages :

  • High regioselectivity for 2-amino substitution.
  • Avoids harsh oxidants like bromine or chlorine gas.

KI-Mediated Cyclization of Acylthiosemicarbazides

Methodology (Scheme 11,) :
Acylthiosemicarbazides cyclize in alkaline conditions with potassium iodide (KI) as an oxidizing agent.

Procedure :

  • Intermediate Synthesis :
    • React 4-chlorophenylacetic acid hydrazide with carbon disulfide (CS₂) in ethanol to form acylthiosemicarbazide (42 ).
  • Cyclization :
    • Heat 42 with KI (2 equiv) in aqueous NaOH (10%) at 80°C for 4 hours.
    • Yield: 75–78%.

Limitations :

  • Requires careful pH control to prevent side reactions.

Photocatalytic Oxidative Heterocyclization

Methodology (Scheme 6,) :
Visible-light-driven cyclization using eosin-Y as a photocatalyst and atmospheric oxygen as an oxidant.

Procedure :

  • Semicarbazone Formation :
    • Condense 4-chlorobenzaldehyde with semicarbazide hydrochloride in ethanol.
  • Cyclization :
    • Irradiate the semicarbazone (27 ) with visible light in the presence of eosin-Y (2 mol%) and CBr₄ (1.5 equiv) in acetonitrile.
    • Yield: 88–92%.

Advantages :

  • Eco-friendly, room-temperature conditions.
  • Scalable for gram-scale production.

Acylation of 5-(4-Chlorophenyl)-1,3,4-Oxadiazol-2-Amine

The amine group at position 2 is acylated with 3-(trifluoromethyl)benzoyl chloride or its activated derivatives.

T3P®-Promoted Coupling

Methodology (Scheme 3,) :
Propanephosphonic acid anhydride (T3P®) enables efficient amide bond formation under mild conditions.

Procedure :

  • Activation :
    • Mix 3-(trifluoromethyl)benzoic acid (1.2 equiv) with T3P® (1.5 equiv) in tetrahydrofuran (THF).
  • Coupling :
    • Add 5-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine (1 equiv) and stir at room temperature for 6 hours.
    • Yield: 85–90%.

Advantages :

  • Minimal epimerization.
  • Water-soluble byproducts facilitate purification.

EDC·HCl-Mediated Amidation

Methodology (Scheme 13,) :
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) activates the carboxylic acid for nucleophilic attack.

Procedure :

  • Activation :
    • React 3-(trifluoromethyl)benzoic acid with EDC·HCl (1.5 equiv) and hydroxybenzotriazole (HOBt, 1 equiv) in dichloromethane.
  • Coupling :
    • Add the oxadiazole amine and stir at 25°C for 12 hours.
    • Yield: 80–84%.

Limitations :

  • Requires anhydrous conditions.

Optimization and Comparative Analysis

Reaction Efficiency

Method Yield (%) Time (h) Conditions
Hypervalent Iodine 82–89 2 0–5°C, CH₂Cl₂
KI-Mediated 75–78 4 80°C, Aqueous NaOH
Photocatalytic 88–92 3 RT, Visible Light
T3P® Coupling 85–90 6 RT, THF
EDC·HCl 80–84 12 RT, CH₂Cl₂

Scalability and Practical Considerations

  • Photocatalytic cyclization and T3P®-mediated coupling are preferred for large-scale synthesis due to shorter reaction times and higher yields.
  • Hypervalent iodine methods require careful handling of oxidizing agents.

Q & A

Basic Research Questions

Q. What are the key structural features of N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide, and how do they influence its biological activity?

  • The compound contains a 1,3,4-oxadiazole ring, a 4-chlorophenyl group, and a 3-(trifluoromethyl)benzamide moiety. The oxadiazole ring enhances metabolic stability and π-π stacking interactions with biological targets, while the trifluoromethyl group increases lipophilicity, improving membrane permeability . The 4-chlorophenyl substituent contributes to hydrophobic interactions, critical for binding to fungal or bacterial enzymes .

Q. What synthetic routes are commonly used to prepare this compound?

  • A representative synthesis involves:

Hydrazide formation : Reacting 4-chlorobenzoic acid with hydrazine hydrate to form 4-chlorophenylhydrazide.

Oxadiazole ring closure : Treating the hydrazide with cyanogen bromide in methanol to generate 5-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine.

Amide coupling : Reacting the amine with 3-(trifluoromethyl)benzoyl chloride in dry THF using sodium hydride as a base .
Key conditions : Anhydrous solvents, controlled pH, and purification via column chromatography (yield: ~40-50%) .

Q. What primary biological activities have been reported for this compound?

  • Antifungal : Inhibits Sporothrix brasiliensis and S. schenckii at <0.5 μM (comparable to itraconazole) via disruption of fungal cell membranes or enzyme inhibition .
  • Antibacterial : Shows activity against Staphylococcus aureus and mycobacteria, likely targeting cell wall synthesis enzymes .
  • Anticancer potential : Analogous oxadiazole derivatives induce apoptosis in cancer cells by modulating caspase-3 and Bcl-2 pathways .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s antifungal potency?

  • Substituent modifications :

SubstituentPositionEffect on Activity
-CF₃BenzamideEnhances lipophilicity and target binding
-ClPhenylIncreases hydrophobic interactions with fungal enzymes
-OCH₃BenzamideReduces activity due to steric hindrance
  • Methodology : Synthesize analogs with varying substituents, test against fungal strains (e.g., Candida auris), and analyze IC₅₀ values .

Q. What experimental strategies resolve contradictions in its efficacy across species (e.g., Sporothrix vs. Candida)?

  • Comparative assays : Perform parallel dose-response assays under standardized conditions (e.g., CLSI guidelines) to rule out methodological variability .
  • Target profiling : Use proteomic approaches (e.g., affinity chromatography) to identify species-specific binding partners. For example, Sporothrix may express a unique enzyme targeted by the oxadiazole moiety .

Q. What mechanistic insights explain its antimycobacterial activity?

  • Hypothesis : Inhibition of mycobacterial enoyl-ACP reductase (InhA), a key enzyme in fatty acid biosynthesis.
  • Validation :

Enzyme assays : Measure InhA inhibition kinetics using purified enzyme and NADH consumption assays.

Molecular docking : Simulate binding interactions between the compound and InhA’s active site (e.g., hydrophobic pocket near F149) .

Q. How can in vivo pharmacokinetic challenges (e.g., low bioavailability) be addressed?

  • Formulation strategies :

  • Nanoencapsulation : Use PLGA nanoparticles to enhance solubility and prolong half-life.
  • Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to improve absorption .
    • Validation : Conduct bioavailability studies in rodent models, monitoring plasma concentrations via LC-MS .

Methodological Recommendations

  • Crystallography : Resolve the compound’s crystal structure to guide rational design (e.g., Cambridge Structural Database references for similar oxadiazoles) .
  • Toxicity screening : Use zebrafish models to assess acute toxicity (LC₅₀) and organ-specific effects before mammalian studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.